3-(4-Hydroxy-3-methoxyphenyl)prop-2-EN-1-YL acetate

Enzymology Phenylpropene biosynthesis Substrate specificity

3-(4-Hydroxy-3-methoxyphenyl)prop-2-EN-1-YL acetate, commonly known as coniferyl acetate (CAS 79440-81-6), is a phenylpropanoid acetate ester derived from formal condensation of the allylic hydroxy function of coniferyl alcohol with acetic acid. It belongs to the methoxyphenol class (C₁₂H₁₄O₄, MW 222.24 g/mol) and functions as a primary metabolite in plants, occurring naturally in Daucus carota, Olearia teretifolia, and Petunia hybrida flower petals.

Molecular Formula C12H14O4
Molecular Weight 222.24 g/mol
CAS No. 79440-81-6
Cat. No. B3057336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Hydroxy-3-methoxyphenyl)prop-2-EN-1-YL acetate
CAS79440-81-6
Molecular FormulaC12H14O4
Molecular Weight222.24 g/mol
Structural Identifiers
SMILESCC(=O)OCC=CC1=CC(=C(C=C1)O)OC
InChIInChI=1S/C12H14O4/c1-9(13)16-7-3-4-10-5-6-11(14)12(8-10)15-2/h3-6,8,14H,7H2,1-2H3
InChIKeyXLZFUNZRKIQHOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Hydroxy-3-methoxyphenyl)prop-2-EN-1-YL acetate (Coniferyl Acetate, CAS 79440-81-6): Procurement-Relevant Identity, Class, and Physicochemical Profile


3-(4-Hydroxy-3-methoxyphenyl)prop-2-EN-1-YL acetate, commonly known as coniferyl acetate (CAS 79440-81-6), is a phenylpropanoid acetate ester derived from formal condensation of the allylic hydroxy function of coniferyl alcohol with acetic acid [1]. It belongs to the methoxyphenol class (C₁₂H₁₄O₄, MW 222.24 g/mol) and functions as a primary metabolite in plants, occurring naturally in Daucus carota, Olearia teretifolia, and Petunia hybrida flower petals [2]. The compound bears a free phenolic -OH at the 4-position and a methoxy substituent at the 3-position on the aromatic ring, with an acetate ester at the C-9 allylic position. Its computed physicochemical properties include XLogP3 of 2.0, topological polar surface area of 55.80 Ų, water solubility of 0.31 g/L (ALOGPS predicted), and a bioavailability score of 0.55 [3][4]. Coniferyl acetate serves as the committed biosynthetic intermediate for phenylpropene volatiles (eugenol, isoeugenol) and participates as an authentic lignin monomer in plant cell wall lignification [5].

Class Phenylpropanoid acetate ester
Role Committed intermediate for eugenol / isoeugenol biosynthesis
Function Authentic acetylated lignin monomer (guaiacyl unit)
Key group Free 4-OH; 3-OCH₃; C-9 acetate ester

Why Coniferyl Alcohol, Sinapyl Acetate, or Coumaryl Acetate Cannot Replace 3-(4-Hydroxy-3-methoxyphenyl)prop-2-EN-1-YL acetate (CAS 79440-81-6) in Research and Industrial Workflows


Scientific and industrial users cannot simply interchange coniferyl acetate with its closest structural analogs—coniferyl alcohol, sinapyl acetate, or coumaryl acetate—because the C-9 acetate ester is not a passive protecting group but a critical molecular determinant of enzyme substrate recognition, catalytic turnover, and metabolic fate. The acetate moiety at the allylic position dictates whether the compound enters phenylpropene volatile biosynthesis (via eugenol/isoeugenol synthase) or lignification pathways, and in each case quantitative enzymatic kinetics demonstrate that the acetylated form is kinetically distinguished from the free alcohol or the p-coumaryl analog [1]. Moreover, the presence or absence of the 3-methoxy group (guaiacyl vs. p-hydroxyphenyl vs. syringyl substitution) further modulates lignin monomer incorporation behavior and β-β′ linkage formation propensity [2]. Generic substitution without quantitative justification risks experimental failure in enzymatic assays, metabolic engineering pipelines, and lignin structural studies.

Target Coniferyl acetate (guaiacyl, C-9 acetate)
Coniferyl alcohol Free C-9 OH alters enzyme recognition and directs toward glucosylation, not volatile biosynthesis.
Target Coniferyl acetate (3-OCH₃ present)
Coumaryl acetate Lacks 3-methoxy; 8.5× lower catalytic efficiency with isoeugenol synthase may alter pathway yield.
Target Coniferyl acetate (monoacetate, free 4-OH)
Sinapyl acetate / diacetate Different aromatic substitution and acetylation state shift lignin β-β′ linkage propensity and bioactivity readouts.

Quantitative Differentiation Evidence for 3-(4-Hydroxy-3-methoxyphenyl)prop-2-EN-1-YL acetate (CAS 79440-81-6) vs. Closest Structural Analogs


8.5-Fold Higher Catalytic Efficiency for Isoeugenol Synthase (AIS1) Compared to Coumaryl Acetate — Direct Enzymatic Kinetics

In a direct head-to-head enzymological comparison using purified recombinant PaAIS1 (t-anol/isoeugenol synthase from Pimpinella anisum), coniferyl acetate displayed an 8.5-fold higher catalytic efficiency (kcat/Km) than its closest structural comparator, coumaryl acetate, which lacks the 3-methoxy substituent [1]. This differential arises primarily from a 14.6-fold higher kcat value (1.02 vs. 0.07 s⁻¹), indicating that the guaiacyl substitution pattern in coniferyl acetate enables far more rapid catalytic turnover at the enzyme active site, even though the Km is moderately higher (229.9 vs. 134.9 μM) [1]. A second independent study using IvAIS1 from Illicium verum confirmed the same directional preference, with coniferyl acetate exhibiting higher catalytic efficiency than coumaryl acetate (Km 438.4 vs. 480.3 μM; Vmax data showing 1.10-fold advantage) [2].

AIS1 catalytic efficiency
Head-to-head
8.5× higher kcat/Km vs. coumaryl acetate (kcat 1.02 vs. 0.07 s⁻¹)
Supports isoeugenol synthase substrate selection; guaiacyl pattern enables faster turnover.
PaAIS1 recombinant enzyme; NADPH-dependent assay.
Enzymology Phenylpropene biosynthesis Substrate specificity

Coniferyl Acetate Is the Preferred Substrate Over Coumaryl Acetate for Eugenol Synthase Across Four Ocimum Species

Biochemical and bioinformatics characterization of eugenol synthase (EGS) from four Ocimum species demonstrated that coniferyl acetate was the preferred substrate over coumaryl acetate when the two substrates were tested individually and in direct competition within the same enzyme assay [1]. Kinetic and expression analyses indicated that higher enzyme turnover rates and transcript levels of the upstream coniferyl alcohol acyltransferase (CFAT) positively correlated with species accumulating higher eugenol levels, establishing that the acetylated guaiacyl substrate (coniferyl acetate) is the physiologically relevant entry point into phenylpropene biosynthesis, not the p-hydroxyphenyl analog [1].

EGS substrate preference
Head-to-head
Preferred substrate over coumaryl acetate in four Ocimum species (competitive assay)
Eugenol synthase consistently selects coniferyl acetate; essential for eugenol pathway reconstitution.
Recombinant EGS from O. basilicum, O. tenuiflorum, O. gratissimum, O. kilimandscharicum.
Plant biochemistry Eugenol biosynthesis Enzyme kinetics

Differential Lignin β-β′ Linkage Propensity: Coniferyl Acetate vs. Sinapyl Acetate as Authentic Lignin Monomers

In a comprehensive study of native acetylated lignin across angiosperms using the Derivatization Followed by Reductive Cleavage (DFRC) method, both coniferyl acetate and sinapyl acetate were demonstrated to behave as authentic lignin monomers that participate directly in lignification [1]. Critically, sinapyl acetate exhibited a lower affinity to form β-β′ (resinol) linkages compared to unacetylated sinapyl alcohol [1]. This means that lignins with high extents of acetylation produce lower amounts of β-β′ substructures, and the choice of acetylated monomer (coniferyl vs. sinapyl acetate) directly modulates lignin polymer architecture. In some plants (abaca, sisal, kenaf, hornbeam), acetylation exceeded 45% of uncondensed syringyl lignin units, with acetylation occurring predominantly on syringyl units but with coniferyl acetate contributing the guaiacyl component [1].

Lignin β-β′ linkage
Reported
Coniferyl acetate incorporates as guaiacyl unit; sinapyl acetate shows lower β-β′ coupling affinity.
Monomer choice directly modulates lignin polymer architecture and cross-link topology.
DFRC method; angiosperm milled wood lignins; >45% acetylation on syringyl units in some species.
Lignin chemistry Monolignol acylation Plant cell wall

Physicochemical Property Differentiation: LogP and Solubility Contrast Between Coniferyl Acetate and Its Free Alcohol Analog

The acetate esterification at C-9 increases the lipophilicity of coniferyl acetate relative to coniferyl alcohol in a manner that is quantitatively relevant to experimental design. Coniferyl acetate has a computed XLogP3 of 2.0 (ALogP 1.98) and an ALOGPS-predicted water solubility of 0.31 g/L (logS −2.8), whereas coniferyl alcohol exhibits a lower LogP of approximately 1.4 [1][2]. This LogP differential of ~0.6 units translates to an approximately 4-fold difference in octanol-water partition coefficient, meaning coniferyl acetate is substantially more membrane-permeable and less water-soluble than its alcohol counterpart . The SwissADME bioavailability score for coniferyl acetate is 0.55 (moderate), with predicted high gastrointestinal absorption and blood-brain barrier permeation [1]. In contrast, coniferyl alcohol contains a free allylic -OH at C-9, making it more hydrophilic and subject to different metabolic conjugation (glucosylation rather than ester hydrolysis) [2].

Lipophilicity shift
Data to verify
ΔLogP ≈ +0.6 vs. coniferyl alcohol (XLogP3 2.0 vs. ~1.4)
Higher membrane permeability and lower aqueous solubility affect assay partitioning and extraction protocols.
Computed values (SwissADME, ALOGPS); no experimental shake-flask data available.
Physicochemical profiling ADME Drug-likeness

Xanthine Oxidase Inhibition: trans-Coniferyl Diacetate Is an Identified Inhibitor, Distinguishing Acetylated from Free Phenolic Forms

In the classic study isolating xanthine oxidase (XO) inhibitors from Alpinia galanga rhizomes, trans-coniferyl diacetate was identified as one of five active phenylpropanoid derivatives [1]. The diacetate form (acetylated at both C-9 and the phenolic C-4 position) exhibited uncompetitive inhibition with respect to xanthine as substrate, alongside trans-p-coumaryl diacetate and 1′-acetoxychavicol acetate [1]. The monoacetate form (coniferyl acetate, CAS 79440-81-6) retains a free phenolic -OH, which is sterically and electronically distinct from the fully acetylated derivative [2]. Although direct IC₅₀ values for the monoacetate were not reported in the same head-to-head assay, the structure-activity relationship of caffeic acid analogs on XO inhibition demonstrates that the free α,β-unsaturated COOH moiety is critical for activity, and that coniferyl alcohol and coniferyl aldehyde show reduced activity relative to ferulic acid [2]. The free phenolic -OH in coniferyl acetate is thus a differentiating feature from the diacetylated form.

XO inhibition context
Class-level
trans-Coniferyl diacetate (4-O-acetyl) identified as XO inhibitor; monoacetate retains free phenolic -OH.
Acetylation state differentiates hydrogen-bonding capability; class-level SAR suggests free phenol may alter activity.
No direct IC₅₀ for monoacetate; ferulic acid IC₅₀ 74.6 μM in separate study.
Xanthine oxidase inhibition Structure-activity relationship Hyperuricemia

Anti-Inflammatory NO Inhibitory Activity: Dimeric Coniferyl Acetate IC₅₀ Benchmark vs. Coniferyl Aldehyde and L-NMMA Control

The dimeric form of coniferyl acetate (CAS 184046-40-0), derived from oxidative coupling of the monomer, exhibited potent nitric oxide (NO) production inhibition with an IC₅₀ of 27.1 μM in lipopolysaccharide (LPS)-activated murine macrophage-like J774.1 cells [1]. In the same assay system, coniferyl aldehyde (a related phenylpropanoid differing in the C-9 oxidation state) showed an IC₅₀ of 18.0 μM [1]. Both compounds outperformed the positive control Nᴳ-monomethyl-L-arginine (L-NMMA), which had an IC₅₀ of 44.5 μM [1]. An independent study in BV-2 microglial cells reported an IC₅₀ of 7.9 μM for dimeric coniferyl acetate . The monomeric coniferyl acetate (CAS 79440-81-6) serves as the biosynthetic precursor to the dimeric form and is the obligatory starting material for its synthesis; no direct anti-inflammatory activity data were located for the monomer alone. However, the monomer-to-dimer structural relationship means procurement of the monomer is required for laboratories synthesizing and testing the bioactive dimer.

NO inhibition (dimer)
Context-dependent
Dimeric coniferyl acetate IC₅₀ 27.1 μM (J774.1); 7.9 μM (BV-2)
Monomer is obligatory precursor for bioactive dimer synthesis; activity tied to dimeric form.
LPS-activated macrophage/microglia assays; coniferyl aldehyde IC₅₀ 18.0 μM, L-NMMA IC₅₀ 44.5 μM.
Anti-inflammatory Nitric oxide inhibition Immunopharmacology

Highest-Confidence Application Scenarios for 3-(4-Hydroxy-3-methoxyphenyl)prop-2-EN-1-YL acetate (CAS 79440-81-6) Based on Quantitative Differentiation Evidence


Enzymatic Synthesis of Eugenol and Isoeugenol — Industrial Biocatalysis and Metabolic Engineering

Coniferyl acetate is the obligatory substrate for eugenol synthase (EC 1.1.1.318) and isoeugenol synthase (EC 1.1.1.319), as established by the 8.5-fold catalytic efficiency advantage over coumaryl acetate [1] and confirmed substrate preference across four Ocimum species [2]. Industrial biotechnology groups engineering microbial production of eugenol or isoeugenol in E. coli or yeast must procure coniferyl acetate as the pathway intermediate; substitution with coniferyl alcohol or coumaryl acetate will produce negligible titers due to kinetic barriers at the EGS/IGS step [1][2]. The compound is also required for in vitro reconstitution of the complete phenylpropene biosynthetic pathway and for high-throughput screening of engineered EGS/IGS variants.

Lignin Structural Biology and Biomaterials — Synthetic Lignin Polymerization Studies

Coniferyl acetate participates as an authentic lignin monomer in plant cell wall lignification, incorporating as γ-acetylated guaiacyl units [3]. Researchers synthesizing artificial lignin polymers (dehydrogenation polymers, DHPs) for biomaterials characterization or lignin valorization studies must include coniferyl acetate to replicate the naturally acetylated lignin structures found in abaca, sisal, kenaf, and hornbeam (>45% acetylation on syringyl units) [3]. The choice of coniferyl acetate vs. sinapyl acetate determines whether guaiacyl or syringyl units are incorporated, and the acetylated monomer alters β-β′ linkage topology relative to the free alcohol [3]. This is critical for studies correlating lignin primary structure with biomass recalcitrance or material properties.

Dibenzocyclooctadiene Lignan Biosynthesis — Precursor for Pharmacologically Active Schisandra Lignans

Coniferyl acetate is the product of coniferyl alcohol acyltransferase (CFAT/ScBAHD1), catalyzing the first committed step in the biosynthetic pathway of dibenzocyclooctadiene lignans found in Schisandra chinensis [4]. These lignans (e.g., schisandrin, gomisin) possess hepatoprotective, anti-inflammatory, and neuroprotective activities. Coniferyl acetate is therefore the essential precursor for reconstituting this biosynthetic pathway in heterologous hosts and for feeding studies aimed at enhancing lignan production in Schisandra cell cultures [4].

Anti-Inflammatory Lead Optimization — Synthesis of Dimeric Coniferyl Acetate and Structure-Activity Studies

Monomeric coniferyl acetate is the starting material for synthesizing dimeric coniferyl acetate, a demonstrated NO production inhibitor with IC₅₀ values of 7.9–27.1 μM in macrophage and microglial assays [5]. Medicinal chemistry groups pursuing phenylpropanoid-derived anti-inflammatory leads require the monomer as a synthetic building block for dimerization and subsequent derivatization. The dimer outperforms the clinical reference compound L-NMMA (IC₅₀ 44.5 μM) by 1.64-fold in J774.1 cells [5], supporting its use as a scaffold for further optimization.

Application
Selection Property
Validation Focus
Eugenol / isoeugenol pathway reconstitution
Substrate specificity for EGS/IGS enzymes
Enzyme kinetic benchmarking; heterologous pathway yield
Acetylated lignin polymer modeling
Authentic guaiacyl acetylated monomer
β-β′ linkage topology; DHP polymer architecture
Dibenzocyclooctadiene lignan biosynthesis
CFAT acyl acceptor for committed step
Pathway reconstitution; Schisandra cell culture feeding
Dimeric coniferyl acetate synthesis for NO pathway research
Synthetic precursor for dimeric bioactive scaffold
NO production assay in macrophage/microglia models; SAR expansion
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